![molecular formula C20H25N5O5 B2709835 9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923408-43-9](/img/structure/B2709835.png)
9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The development of novel synthetic pathways for purine derivatives has been a focus of research due to their biological significance. For instance, the synthesis of new [c,d]-fused purinediones illustrates the versatility of purine chemistry in creating compounds with potential therapeutic applications. Such synthetic routes often involve multi-step processes, including the reaction of intermediate compounds with orthocarboxylates or intramolecular alkylation to yield complex purine structures (Šimo et al., 1995).
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those derived from purines, have significant pharmaceutical applications. Research into the synthesis of novel heterocyclic compounds, such as benzodifuranyl derivatives, reveals the potential for anti-inflammatory and analgesic properties. These compounds are synthesized through reactions involving visnaginone and khellinone, demonstrating the complexity and potential of heterocyclic chemistry in drug development (Abu‐Hashem et al., 2020).
Crystallographic Studies
Crystallographic studies of purine derivatives contribute to our understanding of their structural properties and potential interactions with biological targets. For example, the crystal structure analysis of indeno[1',2':2,3]pyrido[5,6-d]pyrimidine derivatives provides insights into their molecular geometry, hydrogen bonding patterns, and potential for forming polymers in crystal structures. These insights are crucial for designing compounds with desired biological activities (Low et al., 2004).
Anti-inflammatory and Analgesic Potential
Research into the biological activities of purine derivatives has identified compounds with significant anti-inflammatory and analgesic potential. For instance, the evaluation of novel 1,8-dioxo-octahydroxanthenes for their anticancer properties showcases the therapeutic potential of purine-based compounds. Such studies highlight the importance of structural modification and functionalization in enhancing the biological activities of purine derivatives (Mulakayala et al., 2012).
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-22-17-16(18(26)25(20(22)27)10-11-28-2)24-9-5-8-23(19(24)21-17)14-12-13(29-3)6-7-15(14)30-4/h6-7,12H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKCQQBZPNSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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